Trimethoprim (TMP) is an antibiotic that has been widely used to treat bacterial infections, particularly those caused by Escherichia coli. Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for bacterial DNA synthesis and cell proliferation. However, the emergence of TMP-resistant bacteria has posed significant challenges to its clinical efficacy. In this context, a derivative of TMP, 4'-desmethyltrimethoprim (4'-DTMP), has been studied for its potential to impede the evolution of antibiotic resistance1.
4'-DTMP has been shown to inhibit both the wild-type DHFR and its TMP-resistant variant, L28R. This dual inhibition is significant because it not only targets the bacterial enzyme responsible for folate synthesis but also selects against the emergence of TMP-resistant bacteria carrying the L28R mutation. By doing so, 4'-DTMP diverts the evolutionary trajectories of bacteria, leading to other resistance-conferring DHFR mutations that are less efficient, thereby slowing down the rate at which resistance develops1.
In addition to its direct inhibition of DHFR, TMP's antimicrobial action is also attributed to the accumulation of dihydrofolate, which results in the depletion of tetrahydrofolate coenzymes necessary for purine and pyrimidine biosynthesis. This process can lead to bacteriostatic or bactericidal outcomes, depending on the availability of folate-dependent metabolites34. The bactericidal effect of TMP is further associated with the induction of the SOS response, a DNA damage response pathway, which is triggered by thymine starvation3.
The primary application of 4'-DTMP is in the field of antimicrobial therapy, where it could potentially be used to treat E. coli infections while mitigating the rapid development of resistance that is seen with TMP. By selecting against resistant genotypes, 4'-DTMP could be a valuable tool in preserving the efficacy of TMP and other antimicrobial agents1.
The effects of TMP on membrane transport have been explored, revealing that TMP can act as a competitive inhibitor of amiloride-sensitive sodium channels. This finding suggests that TMP and its derivatives could have implications beyond their antimicrobial activity, potentially influencing ion transport across epithelial barriers, as demonstrated in studies using frog skin epithelium2.
Understanding the mechanisms of antimicrobial drugs like TMP can inform the development of new therapeutic strategies. For instance, the reversible conversion of accumulated folic acid to tetrahydrofolate cofactors upon removal of TMP suggests a bacteriostatic mechanism that could be exploited in clinical settings. This knowledge can guide the use of TMP and its derivatives in different therapeutic regimes and against various bacterial strains4.
TMP's pharmacokinetic profile and its activity against a range of gram-positive and gram-negative bacteria make it a valuable drug for treating uncomplicated urinary tract infections. The study of TMP's mechanisms of action and bacterial resistance patterns can inform its optimal use as a single-entity product or in combination with other antimicrobial agents5.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8